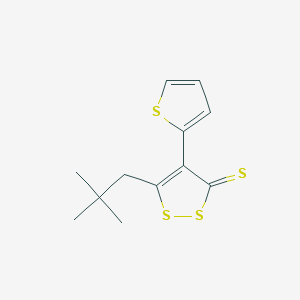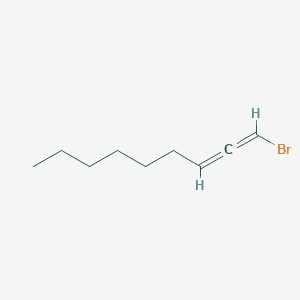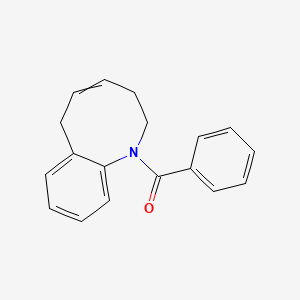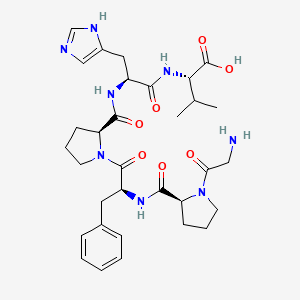![molecular formula C22H24ClNO2 B14194749 2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one CAS No. 920286-87-9](/img/structure/B14194749.png)
2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with hexylamine to form an intermediate, which is then subjected to cyclization with 6-methyl-4H-chromen-4-one under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can be further modified to enhance their biological activity.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-5-(methylamino)phenyl)-6-methyl-4H-chromen-4-one
- 2-(2-Chloro-5-(ethylamino)phenyl)-6-methyl-4H-chromen-4-one
- 2-(2-Chloro-5-(propylamino)phenyl)-6-methyl-4H-chromen-4-one
Uniqueness
2-(2-Chloro-5-(hexylamino)phenyl)-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The hexylamino group, in particular, contributes to its lipophilicity and ability to interact with lipid membranes, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
920286-87-9 |
|---|---|
分子式 |
C22H24ClNO2 |
分子量 |
369.9 g/mol |
IUPAC名 |
2-[2-chloro-5-(hexylamino)phenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C22H24ClNO2/c1-3-4-5-6-11-24-16-8-9-19(23)17(13-16)22-14-20(25)18-12-15(2)7-10-21(18)26-22/h7-10,12-14,24H,3-6,11H2,1-2H3 |
InChIキー |
XUIGOSDNIXHPBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=CC(=C(C=C1)Cl)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)


![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)



